![molecular formula C26H31N3O8 B2617811 (E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(((5-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)indolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3-yl)acetamide CAS No. 1105526-63-3](/img/structure/B2617811.png)
(E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(((5-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)indolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(((5-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)indolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3-yl)acetamide is a useful research compound. Its molecular formula is C26H31N3O8 and its molecular weight is 513.547. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(((5-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)indolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(((5-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)indolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Coordination Complexes Construction : Research involving pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized and analyzed for their structure, which involves coordination with octahedral Co(II) ions and Cu(II) ions, resulting in different geometries. The study highlights the effect of hydrogen bonding on the self-assembly process of these complexes (Chkirate et al., 2019).
Antioxidant Activity : The antioxidant activity of the ligands and their coordination complexes was determined using various in vitro assays, such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) assays. The findings suggest significant antioxidant activity, which is an important aspect of medicinal chemistry and drug design, especially in the development of treatments for diseases caused by oxidative stress.
Chemoselective Acetylation and Drug Synthesis
Chemoselective Acetylation : Another study focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process is crucial for the natural synthesis of antimalarial drugs, showcasing the application of similar compounds in pharmaceutical synthesis (Magadum & Yadav, 2018).
Synthesis of Heterocyclic Compounds
Heterocyclic Compounds : Research has also been conducted on the synthesis of new amino acid derivatives coupled with biologically active pyridine moieties. These compounds have demonstrated potent antibacterial activity against Escherichia coli, comparable to standard drugs like Tetracyclin and Penicillin G sodium. This suggests potential applications in developing new antimicrobial agents (Abdel-Bary et al., 2013).
Eigenschaften
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(E)-[5-methyl-1-[2-(4-methylphenoxy)ethyl]-2-oxoindol-3-ylidene]amino]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O8/c1-14-4-7-17(8-5-14)35-11-10-29-19-9-6-15(2)12-18(19)21(25(29)34)28-37-26-22(27-16(3)31)24(33)23(32)20(13-30)36-26/h4-9,12,20,22-24,26,30,32-33H,10-11,13H2,1-3H3,(H,27,31)/b28-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFOVKKOUWRRLB-SGWCAAJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C)C(=NOC4C(C(C(C(O4)CO)O)O)NC(=O)C)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C)/C(=N\OC4C(C(C(C(O4)CO)O)O)NC(=O)C)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(((5-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)indolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.